molecular formula C12H6BrClO2 B12815897 1-Bromo-4-chlorodibenzo[b,e][1,4]dioxine

1-Bromo-4-chlorodibenzo[b,e][1,4]dioxine

Cat. No.: B12815897
M. Wt: 297.53 g/mol
InChI Key: JICWDYQJKNKDSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-4-chlorodibenzo[b,e][1,4]dioxine is a polycyclic heterocyclic organic compound. It consists of two benzene rings connected by a 1,4-dioxin ring, with bromine and chlorine substituents at the 1 and 4 positions, respectively. This compound is part of the dibenzodioxin family, which includes various derivatives with significant environmental and biological impacts .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-chlorodibenzo[b,e][1,4]dioxine can be synthesized through several methods, including:

    Suzuki-Miyaura Coupling: This method involves the coupling of aryl halides with boronic acids using a palladium catalyst.

    Direct Halogenation: Another method involves the direct halogenation of dibenzo[b,e][1,4]dioxin using bromine and chlorine under controlled conditions.

Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes, utilizing advanced reactors and precise control systems to achieve high yields and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-chlorodibenzo[b,e][1,4]dioxine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted dibenzodioxins, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

1-Bromo-4-chlorodibenzo[b,e][1,4]dioxine has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Bromo-4-chlorodibenzo[b,e][1,4]dioxine exerts its effects involves interactions with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, altering their activity and leading to various biological effects.

    Pathways Involved: It can affect signaling pathways related to oxidative stress, inflammation, and cellular metabolism.

Comparison with Similar Compounds

Uniqueness: 1-Bromo-4-chlorodibenzo[b,e][1,4]dioxine is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of both bromine and chlorine atoms provides distinct chemical properties compared to other dibenzodioxin derivatives .

Properties

Molecular Formula

C12H6BrClO2

Molecular Weight

297.53 g/mol

IUPAC Name

1-bromo-4-chlorodibenzo-p-dioxin

InChI

InChI=1S/C12H6BrClO2/c13-7-5-6-8(14)12-11(7)15-9-3-1-2-4-10(9)16-12/h1-6H

InChI Key

JICWDYQJKNKDSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)OC3=C(C=CC(=C3O2)Br)Cl

Origin of Product

United States

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